ORYZANOL

描述

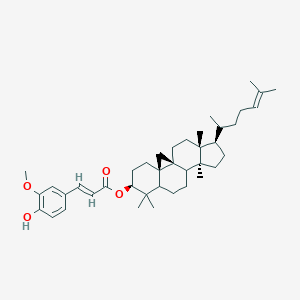

Structure

3D Structure

属性

IUPAC Name |

[(1S,3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27?,29-,32?,33?,34+,37-,38+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODTZLFLDFKIQH-AEUNZGHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Chemical Landscape of Oryzanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryzanol, a substance of significant interest in the fields of nutrition, pharmaceuticals, and cosmetics, is a complex mixture of bioactive compounds predominantly found in rice bran.[1][2] Initially perceived as a single entity, it is now understood to be a collection of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[2][3] This guide provides a detailed exploration of the chemical composition, structure, and relevant experimental methodologies for the study of this compound, tailored for a scientific audience.

Chemical Composition of this compound

This compound is not a singular molecule but a rich amalgam of at least 10 to over 23 different steryl ferulates.[2][4] These compounds share a common structural feature: a ferulic acid moiety ester-linked to a sterol or a triterpene alcohol. The variations in the sterol or triterpene alcohol component give rise to the diverse range of molecules collectively known as this compound.

The primary components, often accounting for over 80% of the total this compound content, are:

-

Cycloartenyl ferulate[3]

-

24-methylenecycloartanyl ferulate[3]

-

Campesteryl ferulate[3]

-

β-sitosteryl ferulate[2]

Minor constituents include, but are not limited to:

-

Stigmasteryl ferulate[5]

-

Δ⁷-stigmastenyl ferulate[5]

-

Δ⁷-campestenyl ferulate[5]

-

Δ⁷-sitostenyl ferulate[5]

-

Sitostanyl ferulate[5]

-

Compestanyl ferulate[5]

-

Cyclobranyl ferulate[6]

-

Cyclosadyl ferulate[6]

The exact composition and concentration of these components can vary significantly depending on the rice variety, genetic factors, environmental conditions, and the extraction and processing techniques employed.[1][2]

Quantitative Composition of Major this compound Components

The following table summarizes the typical quantitative composition of the major components of this compound found in rice bran, as reported in various studies.

| Component | Category | Typical Percentage Range (%) |

| Cycloartenyl ferulate | Triterpene Alcohol Ferulate | 23 - 41 |

| 24-methylenecycloartanyl ferulate | Triterpene Alcohol Ferulate | 27 - 38 |

| Campesteryl ferulate | Phytosteryl Ferulate | 19 - 31 |

| β-sitosteryl ferulate | Phytosteryl Ferulate | 7 - 20 |

Note: The ranges are compiled from various sources and can differ based on the factors mentioned above.[2]

Chemical Structure of this compound Components

The fundamental structure of an this compound molecule consists of a tetracyclic or pentacyclic triterpenoid (B12794562) or phytosterol backbone esterified with ferulic acid. The general structure is depicted below.

Caption: General Chemical Structure of an this compound Component.

The key structural components are:

-

Ferulic Acid: A derivative of cinnamic acid, characterized by a phenolic ring with a hydroxyl and a methoxy (B1213986) group. This moiety is largely responsible for the antioxidant properties of this compound.[4]

-

Sterol or Triterpene Alcohol: A complex cyclic alcohol that forms the backbone of the molecule. The specific type of sterol or triterpene alcohol defines the individual this compound component.

Experimental Protocols

The isolation, purification, and characterization of this compound and its components involve a multi-step process. Below are detailed methodologies for key experiments.

Extraction of Crude this compound from Rice Bran

Objective: To extract the lipid fraction containing this compound from rice bran.

Methodology: Solvent extraction is a commonly employed method.

-

Sample Preparation: Rice bran is dried to reduce moisture content and may be ground to increase the surface area for extraction.

-

Solvent Selection: A non-polar solvent such as n-hexane is typically used. Other solvents like a chloroform:methanol mixture have also been reported to yield high concentrations of this compound.[7]

-

Extraction Process (Soxhlet Extraction):

-

A known quantity of dried rice bran is placed in a thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extractor is fitted with a condenser and a flask containing the extraction solvent (e.g., n-hexane).

-

The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the rice bran in the thimble.

-

The solvent extracts the oil from the rice bran. When the solvent level in the extractor reaches the top of the siphon tube, the solvent and extracted oil are siphoned back into the boiling flask.

-

This cycle is repeated for several hours to ensure complete extraction.

-

-

Solvent Removal: The solvent is removed from the extracted oil using a rotary evaporator under reduced pressure to obtain the crude rice bran oil containing this compound.[5]

It is important to note that saponification (alkali treatment) can hydrolyze the ester bonds in this compound and should be avoided if the goal is to isolate the intact molecules.[5][7]

Purification of this compound

Objective: To separate this compound from other lipids in the crude rice bran oil.

Methodology: Column chromatography is a standard technique for purification.

-

Low-Pressure Column Chromatography (Initial Purification):

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel.

-

The crude rice bran oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column.

-

Elution is performed with a solvent system of increasing polarity, for example, a gradient of hexane (B92381) and ethyl acetate.

-

Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and the solvent is evaporated.[5]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (High-Purity Purification):

-

For obtaining high-purity this compound, preparative normal-phase HPLC is often used.

-

The semi-purified this compound fraction is dissolved in the mobile phase and injected into the HPLC system equipped with a preparative column (e.g., silica-based).

-

An isocratic or gradient elution with a suitable mobile phase (e.g., hexane:ethyl acetate) is used to separate the this compound components.

-

The eluent is monitored with a UV detector, and the fractions corresponding to the this compound peaks are collected.[5]

-

Identification and Structural Elucidation of this compound Components

Objective: To identify the individual components of the purified this compound and elucidate their structures.

Methodology: A combination of chromatographic and spectroscopic techniques is employed.

-

Analytical High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC is commonly used to separate the individual ferulates.[5]

-

A C18 column is typically used with a mobile phase such as a mixture of acetonitrile, methanol, and isopropanol.[7]

-

Detection is often performed using a Diode Array Detector (DAD) to obtain UV spectra of the separated peaks, which can aid in preliminary identification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For definitive identification, the collected fractions from HPLC are often derivatized to make them volatile for GC analysis. This typically involves hydrolyzing the ester bond to separate the ferulic acid from the sterol/triterpene alcohol, followed by silylation (e.g., with BSTFA) to form trimethylsilyl (B98337) (TMS) ether derivatives.[5]

-

The derivatized sample is injected into the GC-MS system.

-

The components are separated based on their boiling points and retention times in the GC column.

-

The mass spectrometer fragments the molecules and provides a mass spectrum for each component. The fragmentation pattern is a unique fingerprint that allows for the identification of the specific sterol or triterpene alcohol by comparing it to mass spectral libraries.[5]

-

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

-

For novel or unconfirmed structures, NMR (¹H and ¹³C) and IR spectroscopy are powerful tools for complete structural elucidation.[6]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and identification of this compound components.

Caption: Experimental Workflow for this compound Analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its antioxidant and anti-inflammatory activities, by modulating specific cellular signaling pathways. One of the key pathways identified is the Nrf2/ARE pathway.[1]

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

References

- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. γ-Oryzanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and structural elucidation of unique γ-oryzanol species in rice bran oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

The Biosynthetic Pathway of γ-Oryzanol in Oryza sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-oryzanol (γ-oryzanol) is a lipophilic phytochemical unique to rice (Oryza sativa L.), renowned for its potent antioxidant, cholesterol-lowering, and various other nutraceutical properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of γ-oryzanol, detailing the enzymatic steps from primary metabolites to the final complex mixture of steryl and triterpenyl ferulates. The pathway is elucidated through a review of the current scientific literature, with a focus on the genetic and biochemical aspects in Oryza sativa. This document summarizes quantitative data on key metabolites, provides detailed experimental protocols for the analysis of γ-oryzanol and its precursors, and presents visual diagrams of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Gamma-oryzanol is not a single compound but rather a complex mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols. It is predominantly found in the bran fraction of rice and its concentration can vary significantly among different rice varieties. The major components of γ-oryzanol include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. The biosynthesis of γ-oryzanol involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides ferulic acid, and the mevalonate (B85504) (MVA) pathway, which yields the sterol and triterpene alcohol moieties.

The Biosynthetic Pathway of γ-Oryzanol

The synthesis of γ-oryzanol is a multi-step process that occurs primarily in the developing rice grain, with accumulation in the aleurone layer and embryo.

Biosynthesis of Ferulic Acid via the Phenylpropanoid Pathway

Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

Biosynthesis of Sterol and Triterpene Alcohol Precursors via the Mevalonate Pathway

The isoprenoid backbone of the sterol and triterpene alcohol moieties is synthesized through the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum. The key precursor is 2,3-oxidosqualene, which is cyclized to form cycloartenol (B190886), the committed precursor for most phytosterols in plants.

Final Esterification Step: The Formation of γ-Oryzanol

The final step in the biosynthesis of γ-oryzanol is the esterification of the hydroxyl group of a sterol or triterpene alcohol with the carboxyl group of ferulic acid. This reaction is catalyzed by a putative acyltransferase. While the specific gene encoding this "oryzanol synthase" has not been definitively identified in Oryza sativa, evidence suggests that it may be a member of the sterol acyltransferase (ASAT) family of enzymes, which are known to catalyze the transfer of acyl groups to sterols. These enzymes likely utilize feruloyl-CoA as the acyl donor.

Quantitative Data

The concentration of γ-oryzanol and its precursors varies depending on the rice cultivar, developmental stage of the grain, and the specific tissue.

Table 1: Concentration of γ-Oryzanol and its Major Components in Rice Bran

| Compound | Concentration Range (mg/100g of rice bran) | Reference(s) |

| Total γ-Oryzanol | 26.7 - 61.6 | [1] |

| Cycloartenyl Ferulate | 7.18 - 207.50 (in brown rice) | [2] |

| 24-Methylene-cycloartanyl Ferulate | 23.99 - 317.82 (in brown rice) | [2] |

| Campesteryl Ferulate | 13.86 - 117.56 (in brown rice) | [2] |

| β-Sitosteryl Ferulate | Not consistently reported |

Table 2: Concentration of Precursor Molecules in Rice

| Compound | Tissue | Concentration | Reference(s) |

| Ferulic Acid (bound) | Whole rice grain | 161.39 - 368.74 µg/g | [2] |

| β-Sitosterol | Whole rice grain | up to 195.5 mg/kg | |

| Campesterol | Whole rice grain | up to 53.9 mg/kg | |

| Stigmasterol | Whole rice grain | up to 70.0 mg/kg | |

| Cycloartenol | Brown rice | 80.5 ± 3.9 µg/g | [3] |

| 24-Methylene-cycloartanol | Brown rice | 87.1 ± 2.2 µg/g | [3] |

Experimental Protocols

Extraction and Quantification of γ-Oryzanol by HPLC

This protocol provides a general method for the extraction and analysis of γ-oryzanol from rice bran.

Methodology:

-

Extraction:

-

Accurately weigh approximately 1 g of finely ground rice bran.

-

Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with 250 mL of petroleum ether at 80°C for 8 hours.[4]

-

After extraction, remove the solvent from the extract using a rotary evaporator.[4]

-

-

Sample Preparation for HPLC:

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile, methanol, and isopropanol (B130326) is commonly used.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 325 nm.[4]

-

Injection Volume: 10 µL.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of γ-oryzanol of known concentrations.

-

Generate a standard curve by plotting peak area against concentration.

-

Calculate the concentration of γ-oryzanol in the sample by comparing its peak area to the standard curve.

-

Analysis of Phytosterol Precursors by GC-MS

This protocol outlines the general steps for the analysis of phytosterols.

Methodology:

-

Saponification and Extraction:

-

To a known amount of rice bran, add a solution of ethanolic potassium hydroxide.

-

Reflux the mixture to saponify the lipids and release the free sterols.

-

After cooling, extract the unsaponifiable matter with a non-polar solvent like n-hexane.

-

Wash the organic phase with water to remove residual alkali and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at a raised temperature (e.g., 60-70°C) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the different sterol derivatives.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range appropriate for sterol TMS ethers.

-

-

Identification and Quantification:

-

Identify the sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

-

Quantify the individual sterols using an internal standard (e.g., 5α-cholestane) and calibration curves of the respective standards.

-

Cycloartenol Synthase Enzyme Assay

This is a general protocol for assaying cycloartenol synthase activity from plant microsomal fractions.

Methodology:

-

Microsome Isolation:

-

Homogenize fresh or frozen rice tissue (e.g., developing grain) in an ice-cold extraction buffer.

-

Filter the homogenate and centrifuge at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, buffer, and any necessary cofactors.

-

Initiate the reaction by adding the substrate, 2,3-oxidosqualene.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

-

Product Extraction and Analysis:

-

Extract the reaction products (including cycloartenol) with an organic solvent (e.g., n-hexane).

-

Analyze the extracted products by GC-MS, as described in section 4.2, to identify and quantify the cycloartenol produced.

-

Conclusion

The biosynthetic pathway of γ-oryzanol in Oryza sativa is a complex process involving the coordinated action of enzymes from the phenylpropanoid and mevalonate pathways. While the upstream segments of the pathway are well-characterized, the definitive identification and characterization of the final enzyme responsible for the esterification of ferulic acid to sterols and triterpene alcohols remains an active area of research. Further investigation into the regulation of this pathway, particularly the expression and activity of the key enzymes during grain development, will be crucial for efforts to enhance the γ-oryzanol content in rice through metabolic engineering and breeding, thereby improving its nutritional and pharmaceutical value.

References

- 1. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Bioinformatic Analysis of the ASAT Gene Family in Oryza staiva | Sun | Rice Genomics and Genetics [cropscipublisher.com]

- 4. Transcriptome analysis of grain-filling caryopses reveals involvement of multiple regulatory pathways in chalky grain f… [ouci.dntb.gov.ua]

- 5. Deciphering the proteomic profile of rice (Oryza sativa) bran: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Individual Oryzanol Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found primarily in rice bran, has garnered significant attention for its diverse biological activities. While the effects of the composite mixture are well-documented, a deeper understanding of the specific contributions of its individual components is crucial for targeted therapeutic development. This technical guide provides an in-depth analysis of the biological activities of three major oryzanol constituents: cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. We will explore their antioxidant, anti-inflammatory, anti-cancer, and lipid-lowering properties, presenting available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways involved.

Quantitative Overview of Biological Activities

The biological efficacy of individual this compound components varies, and quantitative data is essential for comparative analysis. The following tables summarize the available data for cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. It is important to note that direct comparative studies with standardized assays are limited, and the presented data is compiled from various sources.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 / EC50 | Source |

| Cycloartenyl Ferulate | DPPH Radical Scavenging | 0.9 - 1.1 mmol/L (as part of a mixture of 4 major oryzanols) | [1] |

| 24-Methylene-cycloartanyl Ferulate | DPPH Radical Scavenging | 0.9 - 1.1 mmol/L (as part of a mixture of 4 major oryzanols) | [1] |

| Campesteryl Ferulate | DPPH Radical Scavenging | 0.9 - 1.1 mmol/L (as part of a mixture of 4 major oryzanols) | [1] |

Note: Specific IC50 values for individual purified components in DPPH and ABTS assays are not consistently reported in the literature. The available data often refers to the potent antioxidant activity of these compounds, comparable to α-tocopherol, within the context of the overall γ-oryzanol mixture.[2][3]

Table 2: Anti-Cancer Activity

| Compound | Cell Line | Activity | IC50 / EC50 | Source |

| Cycloartenyl Ferulate | MCF-7 (Breast Cancer) | Cytotoxicity | 80 µM | [4] |

| Cycloartenyl Ferulate | Raji (Burkitt's Lymphoma) | Inhibition of TPA-induced Epstein-Barr virus early antigen activation | 15.9 nM | [4] |

| 24-Methylene-cycloartanyl Ferulate | - | Akt1 Inhibition | 33.3 µM (EC50) | [5][6] |

Table 3: Other Biological Activities

| Compound | Activity | Quantitative Data | Source |

| Cycloartenyl Ferulate | Cytoprotection (against H₂O₂-induced cytotoxicity) | Effective from 10 µM | [7][8] |

| Cycloartenyl Ferulate | IFNγR1 Binding Affinity | Kd = 0.5 µM | [4] |

Key Signaling Pathways

The biological activities of individual this compound components are mediated through their interaction with various cellular signaling pathways.

Cycloartenyl Ferulate

Cycloartenyl ferulate has been shown to modulate multiple signaling pathways, contributing to its diverse therapeutic potential.

-

JAK/STAT Pathway: Cycloartenyl ferulate can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for immune responses.[4]

-

Nrf2 Pathway: It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[7][8]

-

NF-κB Pathway: Cycloartenyl ferulate has been reported to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation.[2]

24-Methylene-cycloartanyl Ferulate

This component has been identified as a modulator of key pathways involved in cell growth and metabolism.

-

Akt1 Signaling: 24-Methylene-cycloartanyl ferulate acts as a potential ATP-competitive inhibitor of Akt1, a serine/threonine kinase that plays a central role in cell survival and proliferation.[5][6]

-

PPAR-γ Signaling: It has also been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates lipid and glucose metabolism.[6]

Campesteryl Ferulate

The specific signaling pathways for campesteryl ferulate are less defined but are thought to be linked to its phytosterol moiety.

-

Cholesterol Homeostasis: Like other plant sterols, campesteryl ferulate is believed to interfere with cholesterol absorption in the intestine and may modulate the expression of genes involved in cholesterol metabolism through pathways involving Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Proteins (SREBPs).[5]

Experimental Protocols

This section provides an overview of the methodologies for key assays used to evaluate the biological activities of this compound components.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) and dilute to a working concentration (often around 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[9]

-

Sample Preparation: Dissolve the test compound (individual this compound component) in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction: Mix a specific volume of the test sample with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[9]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined from a plot of % inhibition against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

ABTS•+ Generation: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]

-

Working Solution: The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Reaction: A small volume of the test sample is added to the ABTS•+ working solution.

-

Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][7]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1][7]

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Conclusion

The individual components of γ-oryzanol—cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate—exhibit a range of promising biological activities. Cycloartenyl ferulate demonstrates potent antioxidant, anti-inflammatory, and immunomodulatory effects through its influence on the JAK/STAT, Nrf2, and NF-κB pathways. 24-Methylene-cycloartanyl ferulate shows potential as an anti-cancer agent by inhibiting Akt1 signaling and influences metabolism through the PPAR-γ pathway. Campesteryl ferulate is implicated in cholesterol regulation.

While the available quantitative data provides valuable insights, further research employing standardized assays is necessary to enable direct and comprehensive comparisons of the bioactivities of these individual components. A deeper understanding of their distinct mechanisms of action will be instrumental in unlocking their full therapeutic potential for the development of novel drugs and nutraceuticals. This guide serves as a foundational resource for researchers and professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant, free radical-scavenging, and NF-kappaB-inhibitory activities of phytosteryl ferulates: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Disruption of cholesterol homeostasis by plant sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 24-Methylene cycloartanyl ferulate | CAS:469-36-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Gamma-Oryzanol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols found primarily in rice bran oil, has garnered significant scientific interest for its diverse pharmacological activities.[1] Beyond its well-known antioxidant and lipid-lowering properties, emerging evidence indicates that gamma-oryzanol exerts its effects by modulating a complex network of intracellular signaling pathways.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of gamma-oryzanol, with a focus on its impact on key cell signaling cascades. The information presented herein is intended to support further research and drug development efforts aimed at harnessing the therapeutic potential of this natural compound.

Core Signaling Pathways Modulated by Gamma-Oryzanol

Gamma-oryzanol's biological activities are underpinned by its ability to interact with and modulate several critical signaling pathways. These include the Nrf2/Keap1 antioxidant response pathway, the pro-inflammatory NF-κB pathway, and pathways governing apoptosis and cholesterol metabolism.

Nrf2/Keap1 Pathway: Orchestrating the Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a central regulator of cellular redox homeostasis.[4] Gamma-oryzanol has been shown to activate this pathway, thereby enhancing the expression of a suite of antioxidant and cytoprotective genes.[5][6]

Mechanism of Action:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative stress or in the presence of activators like gamma-oryzanol, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[7] These genes encode for a variety of phase II detoxifying enzymes and antioxidant proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) synthetase (GSS).[6][7]

Quantitative Data on Nrf2 Pathway Modulation by Gamma-Oryzanol:

| Cell Line | Treatment | Outcome | Fold/Percent Change | Reference |

| HEK-293 | 5 µg/mL γ-oryzanol, 3h | Nrf2 nuclear expression | 2.0-fold increase (vs. untreated) | [7] |

| HEK-293 | 5 µg/mL γ-oryzanol, 6h | Nrf2 nuclear expression | 2.75-fold increase (vs. untreated) | [7] |

| HEK-293 | 5 µg/mL γ-oryzanol + 100 µM H₂O₂, 24h | Nrf2 protein level | Significant increase (vs. H₂O₂ alone) | [7] |

| HEK-293 | 5 µg/mL γ-oryzanol + 100 µM H₂O₂, 24h | HO-1 protein level | Significant increase (vs. H₂O₂ alone) | [7] |

| HEK-293 | 5 µg/mL γ-oryzanol + 100 µM H₂O₂, 24h | NQO1 protein level | Significant increase (vs. H₂O₂ alone) | [7] |

| Mouse Hippocampus | 100 mg/kg γ-oryzanol, 21 days | HO-1 mRNA expression | Upregulated | [4][8] |

| Mouse Hippocampus | 100 mg/kg γ-oryzanol, 21 days | NQO1 mRNA expression | Upregulated | [4][8] |

Experimental Protocol: Nrf2 Nuclear Translocation Assay

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with gamma-oryzanol at the desired concentrations (e.g., 5 µg/mL) for various time points (e.g., 3, 6, and 24 hours). In some experiments, cells are co-treated with an oxidative stressor like hydrogen peroxide (H₂O₂).

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.

-

Western Blotting: Protein concentrations of the nuclear and cytoplasmic fractions are determined using a Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls, such as Lamin B1 for the nuclear fraction and β-actin for the cytoplasmic fraction, are used to ensure equal protein loading.

NF-κB Pathway: Attenuation of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Gamma-oryzanol has demonstrated potent anti-inflammatory effects by inhibiting the activation of this pathway.[9][10]

Mechanism of Action:

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory IκB proteins.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκB.[3] This unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[3] Gamma-oryzanol is thought to inhibit NF-κB activation by scavenging reactive oxygen species (ROS), which are known to be upstream activators of the NF-κB pathway.[3][9]

Quantitative Data on NF-κB Pathway Modulation by Gamma-Oryzanol:

| Cell/Tissue Type | Treatment | Outcome | Fold/Percent Change | Reference |

| Bovine Aortic Endothelial Cells (BAECs) | 3-30 µM γ-oryzanol + 1 µg/mL LPS | NF-κB p65 nuclear translocation | Significant reduction (vs. LPS alone) | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3-30 µM γ-oryzanol + 1 µg/mL LPS | VCAM-1 protein expression | Significant reduction (vs. LPS alone) | [9] |

| Mouse Colitis Model | γ-oryzanol administration | TNF-α, IL-1β, IL-6 mRNA expression | Significant reduction | [3] |

| Mouse Hippocampus | 100 mg/kg γ-oryzanol + LPS | IL-1β, IL-6, iNOS, COX2 mRNA | Prevention of LPS-induced increase | [4] |

Experimental Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture and Treatment: Bovine Aortic Endothelial Cells (BAECs) are cultured on glass coverslips in appropriate media. Cells are pre-treated with gamma-oryzanol (3-30 µM) for 16 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 2 hours.

-

Immunostaining: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. The cells are then incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Imaging: The cell nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.

-

Quantification: The percentage of cells showing nuclear translocation of p65 is determined by counting the number of cells with p65 staining co-localized with DAPI staining, divided by the total number of cells.

Apoptosis Signaling Pathways: A Protective Role

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. Gamma-oryzanol has been shown to exert anti-apoptotic effects, particularly in the context of oxidative stress-induced cell death.[11][12]

Mechanism of Action:

Gamma-oryzanol's protective effects against apoptosis are primarily mediated through the intrinsic or mitochondrial pathway.[11][12] Oxidative stress can lead to the opening of the mitochondrial permeability transition pore, resulting in the loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[13] Gamma-oryzanol can mitigate this cascade by scavenging ROS, thereby preserving mitochondrial integrity, upregulating the anti-apoptotic protein Bcl-2, downregulating the pro-apoptotic protein Bax, and inhibiting the activation of caspases-9 and -3.[11][12]

Quantitative Data on Apoptosis Modulation by Gamma-Oryzanol:

| Cell Line | Treatment | Outcome | Fold/Percent Change | Reference |

| L02 (human hepatic) | γ-oryzanol + H₂O₂ | Bcl-2/Bax ratio | Upregulated (vs. H₂O₂ alone) | [11][12] |

| L02 (human hepatic) | γ-oryzanol + H₂O₂ | Caspase-9 activation | Inhibited (vs. H₂O₂ alone) | [11][12] |

| L02 (human hepatic) | γ-oryzanol + H₂O₂ | Caspase-3 activation | Inhibited (vs. H₂O₂ alone) | [11][12] |

| HT-22 (differentiated) | 0.4 µmol/L γ-oryzanol + glutamate (B1630785) | Cleaved caspase-9 | 44.1% reduction (vs. glutamate alone) | [13] |

| HT-22 (differentiated) | 0.4 µmol/L γ-oryzanol + glutamate | Cleaved caspase-3 | 49.3% reduction (vs. glutamate alone) | [13] |

Experimental Protocol: Western Blot for Apoptotic Markers

-

Cell Culture and Treatment: L02 cells are cultured in appropriate media. Cells are pre-treated with various concentrations of gamma-oryzanol for a specified time, followed by induction of apoptosis with H₂O₂.

-

Protein Extraction: After treatment, total protein is extracted from the cells using a lysis buffer containing protease inhibitors.

-

Western Blotting: Protein concentration is quantified, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. Protein bands are visualized using an ECL detection system. β-actin is used as a loading control.

Cholesterol Metabolism and Other Signaling Pathways

Gamma-oryzanol is widely recognized for its cholesterol-lowering effects.[2] Its mechanisms of action in this regard are multifaceted and involve the modulation of key signaling molecules and enzymes.

Mechanism of Action:

-

Inhibition of Cholesterol Absorption: Gamma-oryzanol has been shown to impair the apical uptake of cholesterol into enterocytes.[14]

-

Inhibition of HMG-CoA Reductase: It can inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in cholesterol synthesis.[14]

-

Modulation of SREBP Signaling: Gamma-oryzanol can downregulate the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that controls the expression of genes involved in lipid biosynthesis.[15]

In addition to these core pathways, research suggests that gamma-oryzanol may also influence other signaling cascades, including the MAPK and PI3K/Akt pathways, although the data in these areas is less extensive.[16]

Representative Experimental Workflow

Conclusion and Future Directions

Gamma-oryzanol is a promising natural compound with the ability to modulate multiple, interconnected cell signaling pathways. Its capacity to activate the Nrf2 antioxidant response, inhibit NF-κB-mediated inflammation, and protect against apoptosis underscores its therapeutic potential for a range of pathological conditions driven by oxidative stress and inflammation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate and exploit the pharmacological properties of gamma-oryzanol. Future research should focus on elucidating the precise molecular interactions of gamma-oryzanol with its upstream targets, exploring its effects on other signaling pathways, and translating the current in vitro and preclinical findings into well-controlled clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gamma-oryzanol Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-inflammatory properties of Gamma-Oryzanol - Gamma Oryzanol [this compound.in]

- 11. γ-Oryzanol suppresses cell apoptosis by inhibiting reactive oxygen species-mediated mitochondrial signaling pathway in H2O2-stimulated L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Effect of gamma-oryzanol on the bioaccessibility and synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hypolipidemic and Antioxidant Properties of this compound Concentrate in Reducing Diabetic Nephropathy via SREBP1 Downregulation Rather than β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effectiveness of gamma-oryzanol in glycaemic control and managing oxidative stress, inflammation, and dyslipidaemia in diabetes: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Cycloartenyl Ferulate: A Technical Guide to its Biological Functions and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartenyl ferulate (CAF), a significant bioactive compound found in γ-oryzanol from rice bran, has emerged as a molecule of considerable interest in the fields of pharmacology and drug development.[1][2] Structurally, it is a cinnamate (B1238496) ester of cycloartenol.[3] Extensive research has illuminated its diverse biological activities, including potent anti-cancer, immunomodulatory, antioxidant, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these functions, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. The primary focus is on its ability to enhance natural killer (NK) cell-mediated anti-tumor immunity, its cytoprotective effects against oxidative stress via the Nrf2 pathway, and its role in attenuating allergic inflammation.

Core Biological Functions and Mechanisms of Action

Cycloartenyl ferulate exerts its biological effects through multiple, interconnected pathways. The principal activities documented in the literature are its anti-cancer, antioxidant, and anti-inflammatory functions.

Anti-Cancer and Immunomodulatory Activity

The anti-cancer effects of CAF are primarily mediated through the potentiation of the innate immune system, specifically by enhancing the cytolytic activity of natural killer (NK) cells.[1][6]

Mechanism of Action: CAF has been shown to selectively bind to the interferon-gamma receptor 1 (IFNγR1) with a binding affinity (Kd) of 0.5 μM.[4][5][7] This interaction triggers the canonical JAK1/2-STAT1 signaling pathway.[1][4][6] Activation of this pathway leads to the phosphorylation and nuclear translocation of STAT1, which in turn upregulates the expression of crucial NK cell activation receptors such as NKG2D, NKp30, and NKp44.[4][7] Consequently, this enhances the release of cytotoxic molecules, including granzyme B and perforin, as well as the cytokine IFNγ, boosting the killing capacity of NK cells against various cancer cell lines.[1][4] In vivo studies have confirmed that CAF improves cancer surveillance in mouse models of lymphoma and metastatic melanoma.[1][6] Furthermore, CAF demonstrates a synergistic effect with anti-PD1 antibody therapy, inhibiting tumor growth more effectively than either agent alone by improving the tumor immune microenvironment.[1][4]

Antioxidant and Cytoprotective Functions

CAF demonstrates significant cytoprotective effects against oxidative stress induced by agents like paraquat (B189505) (PQ) and hydrogen peroxide.[4][8] This activity is crucial for mitigating cellular damage and apoptosis.

Mechanism of Action: The primary mechanism for CAF's antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][9] CAF treatment enhances the nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the increased expression of phase II detoxifying and antioxidant enzymes, notably heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][8] This enzymatic upregulation counteracts intracellular reactive oxygen species (ROS) and superoxide (B77818) production, thereby inhibiting apoptosis, as evidenced by decreased DNA fragmentation and reversal of caspase-3, -8, and -9 activation.[4][8]

Anti-inflammatory and Anti-Allergic Activity

CAF has been shown to possess anti-inflammatory and anti-allergic properties, particularly in the context of IgE-mediated hypersensitivity reactions.[2][4]

Mechanism of Action: CAF directly attenuates mast cell degranulation.[2][10] Studies show that CAF can capture Immunoglobulin E (IgE), preventing it from binding to its high-affinity receptor (FcεRI) on the surface of mast cells.[2] This action inhibits the initial step of the allergic cascade. In vivo, intradermal injection of CAF was found to attenuate the passive cutaneous anaphylaxis (PCA) reaction, a classic model of IgE-mediated allergic response.[2][4] Additionally, CAF has been observed to suppress TPA-induced inflammation in mouse models.[11]

Quantitative Efficacy Data

The biological activities of cycloartenyl ferulate have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Efficacy

| Biological Activity | Model/Cell Line | Concentration(s) | Key Results | Reference(s) |

| Anti-Cancer | NK-92 cells vs. K562, A2058, A549 cancer cells | 0-10 μM (72 h) | Dose-dependently enhanced cytolytic activity; upregulated CD107a, NKG2D, NKp30, NKp44; increased granzyme B, perforin, IFNγ. | [4][7] |

| JAK/STAT Activation | NK cells | 0-10 μM (24 h) | Activated the IFNγR-JAK1/2-STAT1-dependent signaling pathway. | [4][7] |

| Cytoprotection | HK-2 cells (Paraquat-induced) | 20-80 μM (24 h) | Significantly reversed the decrease in cell viability and reversed apoptotic characteristics. | [4][7] |

| Antioxidant | HK-2 cells (Paraquat-induced) | 20-80 μM (0-120 min) | Dose- and time-dependently inhibited intracellular ROS and superoxide production. | [4] |

| Nrf2 Pathway | HK-2 cells (Paraquat-induced) | 80 μM (24 h) | Reversed the inhibition of Nrf2 and its downstream targets HO-1 and NQO1. | [4][7] |

| Anti-Allergy | RBL-2H3 mast cells | 1-30 μM (60 min) | Inhibited degranulation and decreased detected IgE concentration in a concentration-dependent manner. | [4] |

| Cytoprotection | Hepa1c1c7 cells (H₂O₂-induced) | ≥ 10 μM (24 h pre-incubation) | Displayed a significant cytoprotective effect against hydrogen peroxide-induced cytotoxicity. | [9][12] |

Table 2: Summary of In Vivo Efficacy

| Biological Activity | Animal Model | Dosage & Administration | Key Results | Reference(s) |

| Anti-Cancer | C57BL/6J mice (Metastatic melanoma model) | 12.5-50 mg/kg, i.g., once daily for 21 days | Dose-dependently reduced the formation of lung melanoma nodules. | [4] |

| Immunomodulation | C57BL/6J mice | 12.5-50 mg/kg, i.g., once daily for 3 days | Enhanced dose-dependent clearance of MHC-I deficient RMAS cells. | [4] |

| Synergistic Anti-Cancer | C57BL/6J mice (Lewis lung carcinoma) | 50 mg/kg, i.g., once daily for 19 days | Combination with anti-PD1 antibody inhibited tumor growth more effectively than either agent alone. | [1][4] |

| Anti-Allergy | Sprague-Dawley rats (PCA model) | 0-30 μM, intradermal injection (60 min) | Attenuated DNP-HSA-induced passive cutaneous anaphylaxis reaction. | [2][4] |

| Anti-inflammatory | Mice (TPA-induced ear inflammation) | Not specified | Suppressed TPA-induced inflammation. | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of cycloartenyl ferulate's biological functions.

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the cytoprotective effects of CAF.[13][14]

-

Cell Seeding: Seed cells (e.g., Hepa1c1c7) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[13]

-

Pre-treatment: Treat the cells with varying concentrations of CAF (or vehicle control, e.g., ethanol (B145695) at a final concentration of 0.1%) for the desired pre-incubation period (e.g., 24 hours).[13][14]

-

Induction of Cytotoxicity: Wash the cells once with phosphate-buffered saline (PBS). Then, add a medium containing the cytotoxic agent (e.g., 100 μM hydrogen peroxide) and incubate for the specified duration (e.g., 6 hours).[13][14]

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for formazan (B1609692) crystal formation (typically 1-4 hours).

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol describes an in vivo model to assess IgE-mediated allergic reactions.[2][4][10]

-

Sensitization: Anesthetize male Sprague-Dawley rats.[4] Intradermally inject anti-DNP IgE into the dorsal skin. Co-inject CAF or γ-oryzanol at the same site for the treatment groups.[2][10]

-

Challenge: After a sensitization period (e.g., 24-48 hours), intravenously inject the antigen (DNP-HSA) mixed with a dye, such as Evans blue, into the tail vein.[10]

-

Evaluation: After a set time (e.g., 30 minutes), sacrifice the animals by exsanguination under anesthesia.[10]

-

Quantification: Excise the circular areas of dorsal skin at the injection sites.[10] Extract the extravasated Evans blue dye by incubating the skin samples in a solvent (e.g., N,N-dimethyl formamide) for 24 hours at 55°C.[10]

-

Analysis: Centrifuge the resulting solution and measure the absorbance of the supernatant at a wavelength of 650 nm.[10] The amount of dye extravasation correlates with the severity of the anaphylactic reaction.

NK Cell Cytotoxicity Assay

This protocol is used to measure the ability of NK cells to kill target cancer cells.

-

Cell Preparation: Prepare effector cells (e.g., human peripheral blood NK cells or NK-92 cell line) and target cells (e.g., K562 leukemia cells).

-

Treatment: Incubate the effector NK cells with various concentrations of CAF (e.g., 0-10 μM) for a specified duration (e.g., 72 hours).[4][7]

-

Co-culture: Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive marker (e.g., ⁵¹Cr). Co-culture the CAF-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the co-culture for a standard period (e.g., 4 hours) to allow for cell lysis.

-

Measurement: Measure the release of the label (fluorescence or radioactivity) into the supernatant, which is proportional to the number of lysed target cells.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to determine the effect of CAF on the subcellular localization of Nrf2.[8]

-

Cell Treatment: Treat cells (e.g., Hepa1c1c7) with CAF for the desired time (e.g., 6 hours).[8]

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical methods.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each fraction on a polyacrylamide gel via SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading. An increase in the Nrf2 band intensity in the nuclear fraction indicates translocation.

Conclusion and Future Directions

Cycloartenyl ferulate is a multi-functional phytochemical with well-documented anti-cancer, antioxidant, and anti-inflammatory properties.[4] Its ability to enhance NK cell immunity by targeting the IFNγR1-JAK-STAT pathway presents a promising strategy for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[1] Its cytoprotective effects via the Nrf2 pathway highlight its potential for mitigating conditions associated with oxidative stress.[8] For drug development professionals, CAF represents a compelling lead compound. Future research should focus on optimizing its bioavailability, further elucidating its structure-activity relationships, and conducting pre-clinical and clinical trials to validate its therapeutic efficacy and safety in human populations. The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this promising natural product.

References

- 1. Cycloartenyl ferulate improves natural killer (NK) cell immunity against cancer by binding to IFNγ receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloartenyl ferulate, a component of rice bran oil-derived gamma-oryzanol, attenuates mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloartenol ferulate | C40H58O4 | CID 56840602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cycloartenyl ferulate | MICROGEN [bacterialgenomics.org]

- 6. Cycloartenyl ferulate improves natural killer (NK) cell immunity against cancer by binding to IFNγ receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cycloartenyl ferulate (Cycloartenol ferulate,环木菠萝烯醇阿魏酸酯) - 仅供科研 | 药物衍生物 | MCE [medchemexpress.cn]

- 8. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Cycloartenyl trans-ferulate, a component of the bran byproduct of sake-brewing rice, inhibits mammalian DNA polymerase and suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of 24-Methylenecycloartanyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanyl ferulate (24-MCF) is a naturally occurring bioactive compound belonging to the γ-oryzanol family, predominantly found in rice bran and barley.[1][2] As a ferulic acid ester of the triterpene alcohol 24-methylenecycloartanol, 24-MCF has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of 24-MCF, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of 24-methylenecycloartanyl ferulate.

| Biological Activity | Assay/Model | Cell Line | Parameter | Value | Citation |

| Anti-cancer | Akt1 Inhibition | - | EC50 | 33.3 μM | [3][4] |

| Anti-cancer | Anchorage-Independent Growth | MCF-7 | Inhibition | Significant | [4][5] |

| Anti-cancer | Cell Migration | MCF-7 | Inhibition | Significant | [4][5] |

| Anti-angiogenesis | VEGF Secretion | MCF-7 | Inhibition | Significant | [6] |

| Anti-angiogenesis | Tube Formation | HUVEC | Inhibition | Significant | [6] |

| Biological Activity | Assay | Result | Citation |

| Antioxidant | DPPH Radical Scavenging | Strong scavenging activity, comparable to α-tocopherol | [7] |

| Antioxidant | Thiobarbituric Acid-Reactive Substances (TBARS) | Strong antioxidation of lipid membrane | [7] |

| Anti-inflammatory | NF-κB Activity (p65 translocation) | Significant inhibition in LPS-stimulated RAW 264.7 macrophages | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 24-methylenecycloartanyl ferulate's therapeutic potential.

Extraction and Isolation of 24-Methylenecycloartanyl Ferulate from Natural Sources (e.g., Barley)

This protocol outlines a general procedure for the extraction and purification of 24-MCF.[2][9]

a. Total Lipid Extraction:

-

Pulverize the source material (e.g., barley grains).

-

Add a 1.5% KCl aqueous solution to the powder.

-

Extract total lipids using a chloroform (B151607)–methanol solution (2:1, v/v) containing 0.002% butylated hydroxytoluene.

-

Partition the extract by centrifugation. The lower chloroform layer contains the lipid fraction.

-

Re-extract the remaining aqueous layer with a chloroform–methanol solution (10:1, v/v) and collect the chloroform layer.

-

Combine the chloroform fractions and concentrate under vacuum to obtain the total lipid extract.

b. Solid Phase Extraction (SPE) for γ-Oryzanol Fraction:

-

Dissolve the total lipid extract in hexane.

-

Apply the solution to a solid-phase extraction cartridge (e.g., silica (B1680970) gel).

-

Wash the cartridge with a hexane–chloroform solution (9:1, v/v).

-

Elute the γ-oryzanol fraction, containing 24-MCF, with a hexane–2-propanol solution (7:3, v/v).

-

Evaporate the eluent and dissolve the residue in methanol.

c. High-Performance Liquid Chromatography (HPLC) Purification:

-

Filter the methanolic solution.

-

Subject the filtrate to HPLC-MS/MS analysis for quantification and purification.

-

Use a suitable column (e.g., C18) and a gradient elution with mobile phases such as water with 1% acetic acid and 2-propanol.[2]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the effect of 24-MCF on the viability of cancer cells, such as the MCF-7 human breast cancer cell line.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 24-methylenecycloartanyl ferulate (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically ≤ 0.1%) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Akt1 Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of 24-MCF on Akt1 activity.

-

Kinase Reaction Setup: In a reaction well, combine purified active Akt1 enzyme, a specific Akt1 substrate (e.g., a peptide with a phosphorylatable motif), and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 24-methylenecycloartanyl ferulate or a known Akt1 inhibitor (positive control) to the reaction wells. Include a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

Luminescence-based detection: Use a system that measures the amount of ADP produced, which is proportional to the kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the EC50 value of 24-MCF for Akt1 inhibition by plotting the percentage of inhibition against the compound concentration.

Determination of GTP-bound (Active) Rac1 and Cdc42

This protocol describes a pull-down assay to measure the levels of active Rac1 and Cdc42.[10][11][12][13]

-

Cell Lysis: Treat cells with 24-MCF for the desired time. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down of Active GTPases: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to the GTP-bound form of Rac1 and Cdc42, coupled to agarose (B213101) beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against Rac1 or Cdc42 to detect the amount of active GTPase.

Signaling Pathways and Mechanisms of Action

24-Methylenecycloartanyl ferulate exerts its therapeutic effects by modulating several key signaling pathways involved in cancer progression and inflammation.

PPAR-γ2 Activation and Downstream Effects

In human breast cancer cells (MCF-7), 24-MCF has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma 2 (PPAR-γ2).[4][5] Activated PPAR-γ2 then binds to a peroxisome proliferator response element (PPRE)-like sequence in the promoter region of the parvin-β gene, leading to its upregulation.[4][5] Parvin-β is an adaptor protein that binds to and inhibits Integrin-Linked Kinase (ILK), a key regulator of cell adhesion, migration, and survival.[4][5] The inhibition of ILK signaling by the 24-MCF/PPAR-γ2/parvin-β axis contributes to the observed decrease in anchorage-independent growth and cell motility.[4][5]

Furthermore, PPAR-γ2 activation by 24-MCF has been shown to regulate the expression of angiogenesis-related genes. It upregulates the anti-angiogenic factor Leukemia Inhibitory Factor (LIF) and downregulates the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF).[6][14]

Inhibition of the Akt/mTOR Pathway

24-MCF is a potential ATP-competitive inhibitor of Akt1, a crucial serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[3][4] By inhibiting Akt1, 24-MCF can suppress the downstream signaling of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] The inhibition of this pathway can lead to decreased cell proliferation and survival.

Reduction of GTP-bound Rac1 and Cdc42

Rac1 and Cdc42 are small GTPases that are key regulators of the actin cytoskeleton and are essential for cell motility and invasion. 24-MCF treatment has been shown to reduce the levels of their active, GTP-bound forms in breast cancer cells.[4][5] This reduction in Rac1 and Cdc42 activity likely contributes to the observed inhibition of cell movement.

Conclusion and Future Directions

24-Methylenecycloartanyl ferulate demonstrates significant therapeutic potential, particularly in the context of cancer biology, through its multi-faceted mechanism of action that includes the activation of the PPAR-γ2 pathway, inhibition of the pro-survival Akt/mTOR signaling cascade, and reduction of key regulators of cell motility. Its antioxidant and anti-inflammatory properties further underscore its potential as a valuable lead compound for drug development.

Future research should focus on:

-

In vivo efficacy studies: To validate the promising in vitro findings in relevant animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion profile of 24-MCF, which is crucial for its development as a therapeutic agent.

-

Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

-

Elucidation of further molecular targets: To fully unravel the complex mechanism of action of 24-MCF and identify potential synergistic combination therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic utility of 24-methylenecycloartanyl ferulate.

References

- 1. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Definitive evidence of the presence of 24-methylenecycloartanyl ferulate and 24-methylenecycloartanyl caffeate in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 24-Methylenecycloartanyl ferulate, a major compound of γ-oryzanol, promotes parvin-beta expression through an interaction with peroxisome proliferator-activated receptor-gamma 2 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24-Methylene cycloartanyl ferulate | CAS:469-36-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant, free radical-scavenging, and NF-kappaB-inhibitory activities of phytosteryl ferulates: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 12. biocat.com [biocat.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. 24-Methylenecycloartanyl Ferulate Protects against Expression of Pro-Angiogenesis Related Genes through Peroxisome ProliferatorActivated Receptor Gamma 2 in Human Breast Cancer MCF7 Cells [jscimedcentral.com]

The Role of Oryzanol in Modulating Cellular Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzanol, a mixture of ferulic acid esters of sterols and triterpenoids primarily found in rice bran, has garnered significant scientific interest for its diverse pharmacological activities. Accumulating evidence highlights its potent role in modulating key cellular metabolic pathways, positioning it as a promising candidate for the development of therapeutic agents against metabolic disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on lipid and glucose metabolism. It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the exploration of novel therapeutic strategies.

Introduction

Metabolic syndrome, a cluster of conditions including dyslipidemia, hyperglycemia, insulin (B600854) resistance, and obesity, represents a major global health challenge. The search for effective and safe therapeutic interventions has led to the investigation of natural compounds with metabolic-modulating properties. This compound, a bioactive component of rice bran oil, has emerged as a compelling molecule due to its well-documented antioxidant, anti-inflammatory, and lipid-lowering effects[1][2]. This guide delves into the core molecular mechanisms by which this compound influences cellular metabolism, focusing on its interaction with critical signaling pathways that govern metabolic homeostasis.

Modulation of Lipid Metabolism

This compound has been shown to exert significant effects on lipid metabolism, primarily by influencing pathways involved in lipid synthesis, uptake, and oxidation.

Downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. This compound has been demonstrated to downregulate the expression and activity of SREBP-1c, leading to a reduction in the synthesis of fatty acids and triglycerides in the liver. This effect is crucial in mitigating the development of hepatic steatosis. Studies have shown that this compound concentrate can reduce the expression of SREBP-1 and its associated downstream targets like fatty acid synthase (FAS)[3]. In diabetic animal models, this compound treatment led to a significant reduction in the expression of SREBP-1c-associated gene transforming growth factor-β (TGF-β)[3].

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a pivotal role in lipid and glucose metabolism. This compound has been shown to modulate the activity of PPARs, particularly PPARα and PPARγ.

-

PPARα: Activation of PPARα promotes fatty acid oxidation. This compound has been observed to upregulate the PPARα pathway, contributing to its lipid-lowering effects.

-

PPARγ: This receptor is a key regulator of adipogenesis and insulin sensitivity. This compound has been shown to increase the expression of PPARγ in adipose tissue, which can improve insulin sensitivity and glucose uptake[4][5]. In a study with rats on a high sugar-fat diet, this compound treatment prevented the underexpression of PPAR-γ and promoted its overexpression, leading to the prevention of adipose tissue dysfunction[4].